![molecular formula C17H12FN3O2S B287022 N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B287022.png)
N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as FABPT inhibitor, is a chemical compound that has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the inhibition of FABP. FABP is responsible for transporting long-chain fatty acids to the mitochondria for energy production. In cancer cells, FABP is overexpressed, leading to increased energy production and cell proliferation. By inhibiting FABP, this compound can disrupt the energy production in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit tumor growth in animal models. Additionally, this compound has been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is its specificity for FABP inhibition. This compound does not inhibit other proteins involved in fatty acid metabolism, making it a promising candidate for cancer treatment. However, one limitation is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide include optimizing its pharmacokinetics and pharmacodynamics for use in vivo. Additionally, further studies are needed to investigate its potential use in combination with other cancer treatments. Finally, research is needed to determine its potential use in other diseases, such as metabolic disorders.
In conclusion, this compound is a promising compound for cancer treatment due to its specificity for FABP inhibition. Further research is needed to optimize its use in vivo and investigate its potential use in combination with other cancer treatments and other diseases.
Synthesemethoden
The synthesis of N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzophenone in the presence of triethylamine. The resulting product is then reacted with thiosemicarbazide in the presence of acetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the fatty acid binding protein (FABP) in cancer cells, which is responsible for transporting fatty acids to the mitochondria for energy production. By inhibiting FABP, this compound can disrupt the energy production in cancer cells, leading to their death.
Eigenschaften
Molekularformel |
C17H12FN3O2S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[4-(4-fluorobenzoyl)phenyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H12FN3O2S/c1-10-16(24-21-20-10)17(23)19-14-8-4-12(5-9-14)15(22)11-2-6-13(18)7-3-11/h2-9H,1H3,(H,19,23) |
InChI-Schlüssel |
XPRLPLVRXJKHCB-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286939.png)
![6-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286940.png)
![3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286941.png)
![3-(3-Fluorophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286943.png)
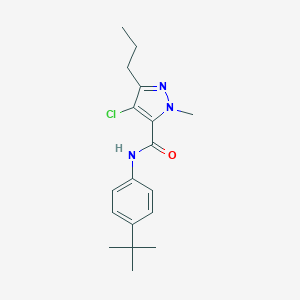
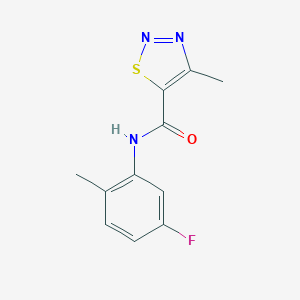
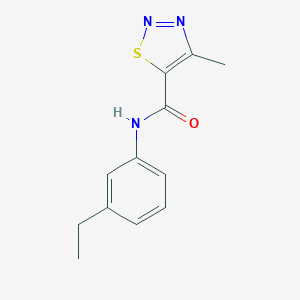
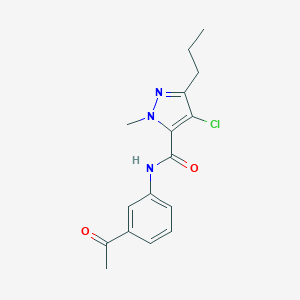
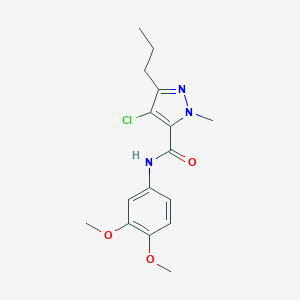
![3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286956.png)
![3-(3-Fluorophenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286957.png)
![3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286960.png)
![3-(3-Fluorophenyl)-6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286961.png)
![3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286962.png)
